[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
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Overview
Description
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone typically involves the reaction of 1-(4-nitrophenyl)methanone with 4-[(2-fluorophenyl)methyl]piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide as bases.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various nucleophiles to the fluorophenyl ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. It may also serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for the development of anti-inflammatory or anticancer agents.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The fluorophenyl and nitrophenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Suberanilic acid: A compound with antibacterial activity.
Comparison: Compared to dichloroaniline, [4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone has a more complex structure, offering greater versatility in chemical reactions and applications. Unlike suberanilic acid, which primarily exhibits antibacterial properties, this compound has broader applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-17-4-2-1-3-15(17)13-20-9-11-21(12-10-20)18(23)14-5-7-16(8-6-14)22(24)25/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPKESWHPWBITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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